molecular formula C10H14BrNO B8314503 3-Bromo-6-isopropyloxy-2,4-dimethylpyridine

3-Bromo-6-isopropyloxy-2,4-dimethylpyridine

Cat. No.: B8314503
M. Wt: 244.13 g/mol
InChI Key: JEGCYTHXGVWNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-isopropyloxy-2,4-dimethylpyridine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-2,4-dimethyl-6-propan-2-yloxypyridine

InChI

InChI=1S/C10H14BrNO/c1-6(2)13-9-5-7(3)10(11)8(4)12-9/h5-6H,1-4H3

InChI Key

JEGCYTHXGVWNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)C)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

KTB (222 mg) was added to a suspension of 5-bromo-4,6-dimethylpyridin-2-ol obtained in Preparation Example 23(1) (400 mg) in DME (2 mL), and the mixture was stirred at room temperature for 30 minutes. Potassium carbonate (192 mg) and 2-iodopropane (572 mg) were added to the reaction mixture. The mixture was heated under reflux overnight. The reaction mixture was cooled to mom temperature, and the insoluble matter was removed by filtration and washed with DME. The filtrate was concentrated under reduced pressure. Chloroform was added to the residue. The solution was washed with a 0.1 N aqueous hydrochloric acid solution. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 50%) to give the title compound (133.9 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
572 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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